![molecular formula C15H22N2 B11878195 2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 159497-36-6](/img/structure/B11878195.png)
2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic analogs. The structure of this compound includes a tetrahydroisoquinoline core, which is a common motif in many bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the use of multicomponent reactions, which improve atom economy and yield .
Industrial Production Methods
Industrial production of this compound often involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These methods allow for the direct coupling of C(sp3)-H bonds with various nucleophiles in the presence of co-oxidants like hydrogen peroxide or tert-butyl hydroperoxide .
化学反応の分析
Types of Reactions
2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like amines or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce various substituted tetrahydroisoquinolines .
科学的研究の応用
2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential neuroprotective effects and interactions with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and substance abuse.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It has been shown to inhibit monoamine oxidase (MAO), scavenge free radicals, and antagonize the glutamatergic system. These actions contribute to its neuroprotective effects and potential therapeutic benefits .
類似化合物との比較
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
Salsolinol: A neurotoxic compound that also exhibits some neuroprotective effects.
N-Methyl-tetrahydroisoquinoline: Exhibits unique neuroprotective and neurorestorative actions.
Uniqueness
2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline stands out due to its specific structural features and the combination of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a compound of significant interest in various fields of research .
特性
CAS番号 |
159497-36-6 |
|---|---|
分子式 |
C15H22N2 |
分子量 |
230.35 g/mol |
IUPAC名 |
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H22N2/c1-16-9-4-7-15(16)12-17-10-8-13-5-2-3-6-14(13)11-17/h2-3,5-6,15H,4,7-12H2,1H3/t15-/m0/s1 |
InChIキー |
UFRIEVVMSCERPQ-HNNXBMFYSA-N |
異性体SMILES |
CN1CCC[C@H]1CN2CCC3=CC=CC=C3C2 |
正規SMILES |
CN1CCCC1CN2CCC3=CC=CC=C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


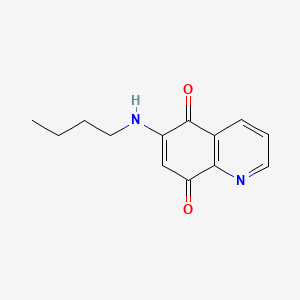
![6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11878121.png)
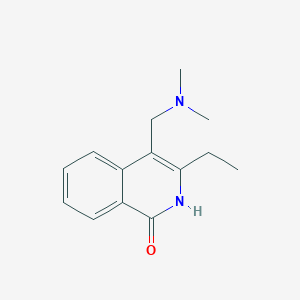


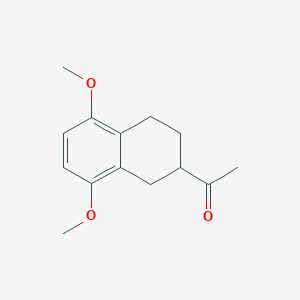
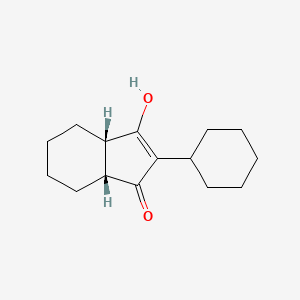


![1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine](/img/structure/B11878159.png)
![6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11878165.png)
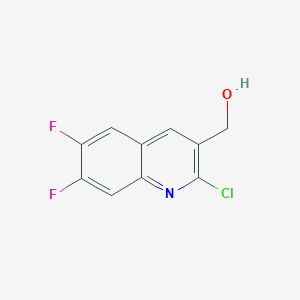
![5-(Bromomethyl)thieno[2,3-b]pyridine](/img/structure/B11878186.png)

